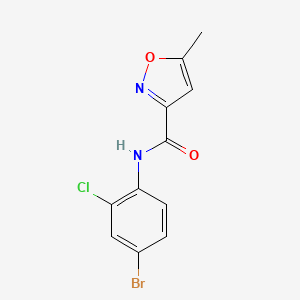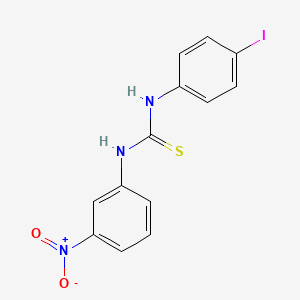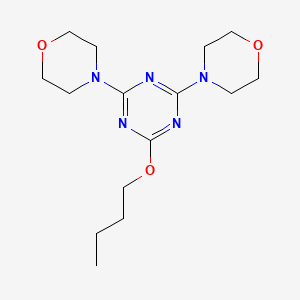
3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
描述
3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as FBTT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBTT belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The exact mechanism of action of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activity by modulating various signaling pathways. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the JAK/STAT signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the activity of various enzymes, including tyrosinase, acetylcholinesterase, and urease. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
实验室实验的优点和局限性
3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and the compound can be obtained in high yields. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also stable under normal laboratory conditions. However, one of the limitations of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various preclinical studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one research include:
1. Studying the pharmacokinetics and pharmacodynamics of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in animal models and humans.
2. Investigating the potential of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a lead compound for the development of new anticancer drugs.
3. Exploring the potential of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
4. Studying the potential of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigating the potential of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as an inhibitor of enzyme activity for the development of new drugs for various diseases.
Conclusion:
In conclusion, 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including easy synthesis and stability under normal laboratory conditions. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
科学研究应用
3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its anticancer activity. Studies have shown that 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Another area of research is the anti-inflammatory activity of 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Studies have shown that 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-benzyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
属性
IUPAC Name |
(5E)-3-benzyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS2/c18-14-9-5-4-8-13(14)10-15-16(20)19(17(21)22-15)11-12-6-2-1-3-7-12/h1-10H,11H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMYIWYMKRDXOW-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4666665.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4666671.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4666679.png)
![tert-butyl {1-[5-(propylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4666695.png)

![3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide](/img/structure/B4666712.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B4666738.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4666742.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4666767.png)